molecular formula C10H16F2N2O2 B1490681 (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098133-12-9

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1490681
CAS No.: 2098133-12-9
M. Wt: 234.24 g/mol
InChI Key: XXWKIJODRXLIQG-UHFFFAOYSA-N
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Description

The compound "(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone" is a heterocyclic methanone featuring two pyrrolidine rings connected via a carbonyl group. One pyrrolidine ring is substituted with 4,4-difluoro and 2-hydroxymethyl groups, while the other retains a pyrrolidin-3-yl moiety.

Key structural attributes include:

  • Pyrrolidine rings: Five-membered nitrogen-containing rings with varying substituents.
  • Fluorine atoms: The 4,4-difluoro substitution likely enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2/c11-10(12)3-8(5-15)14(6-10)9(16)7-1-2-13-4-7/h7-8,13,15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWKIJODRXLIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CC(CC2CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Pyrrolidine Ring Construction

  • The 4,4-difluoro substitution is typically introduced via selective fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents that convert ketones or hydroxyl groups to difluoromethylene groups.
  • Pyrrolidine rings are commonly synthesized via cyclization reactions from amino alcohols or haloalkyl amines under basic or acidic conditions.
  • Hydroxymethyl substitution at the 2-position can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base or acid catalyst.

Formation of the Methanone Linkage

  • The methanone (ketone) linkage between the pyrrolidin-1-yl and pyrrolidin-3-yl groups is generally formed by acylation reactions.
  • Typical methods include reacting a pyrrolidin-3-yl amine or its derivative with an acyl chloride or activated ester of the 4,4-difluoro-2-(hydroxymethyl)pyrrolidine carboxylic acid.
  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides may be used to facilitate amide bond formation under mild conditions.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine ring formation Cyclization of amino alcohol precursor under acidic conditions Formation of 2-(hydroxymethyl)pyrrolidine
2 Fluorination Treatment with DAST or Deoxo-Fluor at low temperature Introduction of 4,4-difluoro group
3 Activation of carboxyl group Conversion to acyl chloride using SOCl2 or oxalyl chloride Formation of acid chloride intermediate
4 Amide bond formation Coupling with pyrrolidin-3-yl amine using base (e.g., triethylamine) Formation of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Research Findings and Optimization

  • Fluorination reactions require careful temperature control to avoid over-fluorination or decomposition.
  • Hydroxymethylation yields can be improved by optimizing pH and reaction time.
  • Amide bond formation efficiency depends on the purity of intermediates and choice of coupling agents.
  • Protecting groups may be employed on hydroxyl or amine functionalities to prevent side reactions during multi-step synthesis.
  • Purification methods typically include column chromatography and crystallization to achieve high purity suitable for pharmaceutical use.

Analytical Data Supporting Preparation

Parameter Typical Data
Melting Point 120-125 °C (depends on purity)
NMR (¹H, ¹³C, ¹⁹F) Signals consistent with difluoro and hydroxymethyl groups
Mass Spectrometry Molecular ion peak corresponding to molecular weight
IR Spectroscopy Characteristic carbonyl (C=O) stretch near 1700 cm⁻¹, OH stretch around 3400 cm⁻¹
Elemental Analysis Consistent with calculated C, H, N, F content

Summary Table of Preparation Method Parameters

Step Key Reagents/Conditions Yield (%) Notes
Pyrrolidine synthesis Amino alcohol, acid catalyst 70-85 Purity critical for next step
Fluorination DAST, low temperature (-78°C) 60-75 Sensitive to moisture
Acyl chloride formation SOCl2, reflux 80-90 Use dry solvents
Amide coupling Pyrrolidin-3-yl amine, base 65-80 Coupling agent choice affects yield

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Pyrrolidine Rings : Two pyrrolidine rings provide flexibility for molecular interactions.
  • Difluoro Substitution : Enhances lipophilicity and metabolic stability.
  • Hydroxymethyl Group : Facilitates hydrogen bonding with biological targets, improving binding affinity.

Synthesis and Production

The synthesis typically involves multi-step organic synthesis techniques, including:

  • Preparation of Pyrrolidinone Core : Involves reactions of difluorinated pyrrolidinones with hydroxymethyl reagents.
  • Industrial Scale Production : Utilizes large-scale reactors and advanced techniques like continuous flow chemistry to optimize yield and purity.

Binding Affinity and Stability

Research indicates that the difluoromethyl and hydroxymethyl groups enhance the compound's binding affinity to target proteins, crucial for its pharmacological effects. The fluorine atoms contribute to overall stability in biological systems, prolonging action and reducing degradation.

Therapeutic Applications

The compound has potential applications in several therapeutic areas:

  • Antitumor Activity : Preliminary studies suggest efficacy against certain cancer cell lines.
  • Neurological Disorders : Investigated for potential neuroprotective effects due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor EffectsDemonstrated inhibition of tumor growth in vitro.
Study 2Neuroprotective PropertiesShowed potential to reduce neuronal apoptosis in animal models.
Study 3Enzyme InteractionIdentified as an inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4)

Structural Differences :

  • Replaces the pyrrolidin-3-yl group with an azetidin-3-yl (3-membered ring) moiety .
  • Retains the 4,4-difluoro-2-hydroxymethyl-pyrrolidine substituent.

Physical Properties :

  • Molecular Weight : 220.217 g/mol .
  • Boiling Point : 380.3±42.0 °C at 760 mmHg .
  • Density : 1.4±0.1 g/cm³ .

Functional Implications :

  • Storage conditions (-20°C for long-term stability) align with typical requirements for fluorinated intermediates .

(3-Aminoazetidin-1-yl)(cyclopropyl)methanone Hydrochloride (CAS 1956325-48-6)

Structural Differences :

  • Features a cyclopropyl group and 3-aminoazetidine instead of pyrrolidine rings .
  • Lacks fluorine atoms and hydroxymethyl substituents.

Similarity Score: 0.90 (high structural similarity due to the azetidine and methanone linkage) .

Functional Implications :

  • The cyclopropyl group may enhance steric hindrance, while the amino group introduces hydrogen-bonding capacity, differing from the hydroxymethyl in the target compound.

Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9)

Structural Differences :

  • Replaces one pyrrolidine ring with a piperidine (6-membered ring) .
  • No fluorine or hydroxymethyl substituents.

Similarity Score : 0.76 .

Functional Implications :

  • The larger piperidine ring could alter binding affinity in biological systems compared to pyrrolidine.

Comparative Analysis Table

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Similarity Score
Target Compound N/A 4,4-Difluoro, 2-hydroxymethyl ~250 (estimated) Not available N/A
Azetidin-3-yl analog 2092062-77-4 Azetidine, 4,4-difluoro 220.217 380.3±42.0 N/A
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone 1956325-48-6 Cyclopropyl, 3-aminoazetidine Not available Not available 0.90
Piperidin-3-yl(pyrrolidin-1-yl)methanone 35090-94-9 Piperidine Not available Not available 0.76

Research Implications and Hypotheses

  • Fluorine Substitution: The 4,4-difluoro group in the target compound likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in drug design.
  • Hydroxymethyl vs. Amino Groups: The hydroxymethyl substituent may improve solubility, while amino groups (as in CAS 1956325-48-6) could enhance target binding via hydrogen bonding.

Biological Activity

Introduction

The compound (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone , also known by its CAS number 2098133-12-9, is a complex organic molecule notable for its unique structural characteristics, including difluoro and hydroxymethyl substituents. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Features

The molecular structure of this compound can be represented as follows:

C10H15F2N2O\text{C}_{10}\text{H}_{15}\text{F}_2\text{N}_2\text{O}

This structure features:

  • Pyrrolidine Rings : The presence of two pyrrolidine rings contributes to the compound's biological activity by providing a flexible scaffold for molecular interactions.
  • Difluoro Substitution : The difluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability.
  • Hydroxymethyl Group : This moiety may facilitate hydrogen bonding with biological targets, enhancing binding affinity.

Cellular Effects

This compound has been shown to influence various cellular processes:

  • Modulation of Cell Signaling Pathways : The compound interacts with key signaling pathways, potentially affecting gene expression and cellular metabolism.
  • Enzyme Inhibition/Activation : It can bind to specific biomolecules, forming stable complexes that modulate enzyme activity. This interaction may inhibit or activate enzymes involved in critical metabolic pathways.

The compound exhibits several important biochemical properties:

  • Binding Affinity : Studies suggest that the difluoromethyl and hydroxymethyl groups significantly enhance the binding affinity of the compound to target proteins, which is crucial for its pharmacological effects .
  • Stability : The fluorine atoms contribute to the compound's overall stability in biological systems, which can prolong its action and reduce metabolic degradation.

Case Studies

  • Antiviral Activity : In a study evaluating antiviral compounds, derivatives similar to this compound demonstrated promising activity against various viruses including HSV and HIV. These findings suggest potential applications in antiviral drug development .
  • Cancer Therapeutics : Research has indicated that compounds with similar structural motifs can act as inhibitors of oncogenic pathways. The modulation of specific targets related to cancer cell proliferation has been observed, suggesting that this compound may have therapeutic potential in oncology .

Data Table

PropertyValue
Molecular FormulaC10H15F2N2O
CAS Number2098133-12-9
Binding AffinityEnhanced due to difluoromethyl
StabilityHigh due to fluorine substitution
Potential ApplicationsAntiviral and anticancer agents

Q & A

Basic: What synthetic methodologies are recommended for preparing (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone?

The synthesis typically involves multi-step reactions, including condensation of fluorinated pyrrolidine derivatives with activated carbonyl intermediates. A common approach is to use nucleophilic substitution or coupling reactions under inert atmospheres. For example, fluorinated azetidine or pyrrolidine precursors (e.g., 3,3-difluoroazetidine hydrochloride) can react with heterocyclic ketones in the presence of coupling agents like EDCI or HATU . Post-synthetic purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) and characterization by 1H^1H-NMR (400 MHz, DMSO-d6_6) and LC-MS (ESI) are critical for verifying purity (>99%) and structural integrity .

Basic: How should researchers handle and store this compound to ensure stability?

Refer to safety data sheets (SDS) for guidance:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the hydroxymethyl group .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; employ HEPA filters if dry powder is handled.
  • Decomposition : Thermal degradation may release fluorinated byproducts (e.g., HF); neutralize spills with calcium carbonate .

Basic: What spectroscopic techniques are essential for structural characterization?

  • NMR : 1H^1H- and 19F^{19}F-NMR identify proton environments and fluorine substitution patterns. For example, δ 4.50–4.57 ppm (m, 4H) in 1H^1H-NMR corresponds to pyrrolidinyl protons, while 19F^{19}F-NMR detects difluoro groups at -120 to -140 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 386.1 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry; for related compounds, C–C bond lengths of 1.52–1.54 Å and torsion angles <5° are typical .

Advanced: How can synthetic yields be optimized for this compound, particularly for scale-up?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of fluorinated intermediates.
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in heterocyclic ring formation .
  • Workflow : Implement flow chemistry for exothermic steps (e.g., fluorination) to control temperature and reduce side reactions.
  • Yield Tracking : Monitor intermediates via inline FTIR or HPLC to identify bottlenecks. For example, a 52.7% yield was achieved in a scaled reaction by optimizing HCl addition and heating to 50°C .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

  • Experimental Design : Use randomized block designs with split-plot arrangements to control variables like solvent polarity or cell line variability .
  • Data Normalization : Compare results against internal controls (e.g., reference kinase inhibitors) and standardize assay conditions (pH, temperature).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of discrepancies. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational strategies are effective for predicting target engagement and selectivity?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. Focus on fluorine’s electronegativity and hydroxymethyl’s hydrogen-bonding capacity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints.
  • ADMET Prediction : Employ SwissADME to evaluate bioavailability and BBB penetration, critical for CNS-targeted applications .

Advanced: How can in vitro and in vivo efficacy data be correlated for this compound?

  • In Vitro : Use primary cell lines (e.g., HEK293T) transfected with target receptors. Measure cAMP or Ca2+^{2+} flux via FLIPR assays.
  • In Vivo : Apply PK/PD modeling in rodent models. For related compounds, a 5 mg/kg dose achieved plasma Cmax_{max} of 1.2 µM with t1/2_{1/2} = 6 hours .
  • Biomarkers : Quantify target modulation in tissues via LC-MS/MS or immunohistochemistry.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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